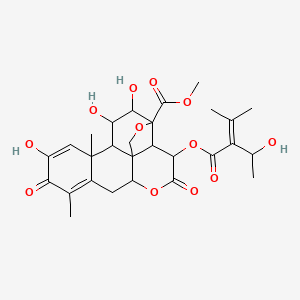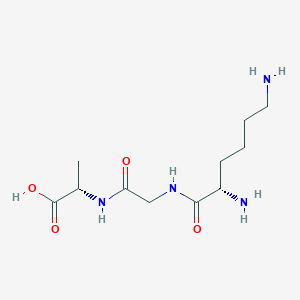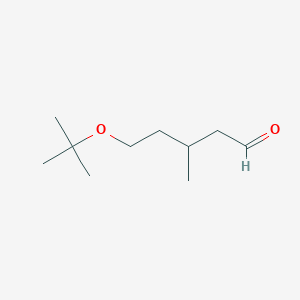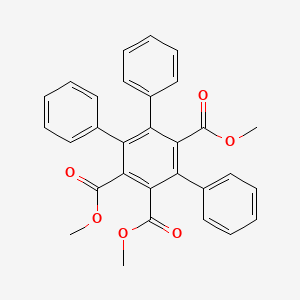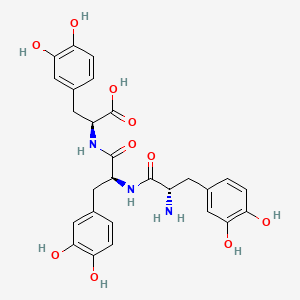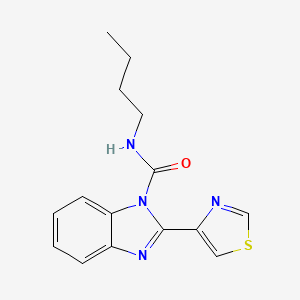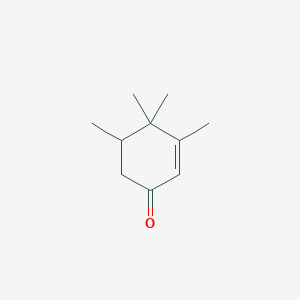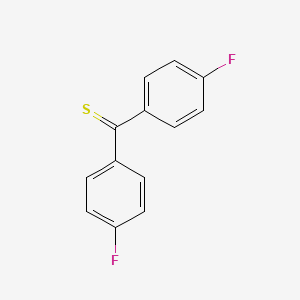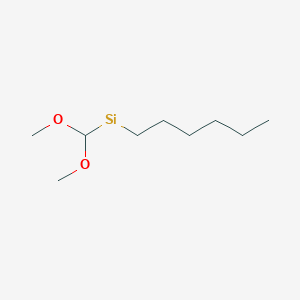
CID 78062977
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dimethoxymethyl)(hexyl)silane is an organosilicon compound with the chemical formula C9H22O2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of two methoxy groups, one methyl group, and one hexyl group attached to a silicon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethoxymethyl)(hexyl)silane typically involves the reaction of hexyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
C6H13SiCl3+2CH3OH→C6H13Si(OCH3)2CH3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The product is then purified by distillation to obtain high-purity (Dimethoxymethyl)(hexyl)silane.
Industrial Production Methods
In industrial settings, the production of (Dimethoxymethyl)(hexyl)silane involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions
(Dimethoxymethyl)(hexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under controlled temperatures to ensure selective substitution.
Major Products
Oxidation: Silanols and siloxanes are the major products.
Reduction: Various silanes with different substituents are formed.
Substitution: Halosilanes or aminosilanes are the major products.
科学研究应用
(Dimethoxymethyl)(hexyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological applications. It is also used in the synthesis of biocompatible materials.
Medicine: (Dimethoxymethyl)(hexyl)silane is used in the development of drug delivery systems and medical devices. It is also used in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic materials and components.
作用机制
The mechanism of action of (Dimethoxymethyl)(hexyl)silane involves the formation of silicon-carbon bonds through various chemical reactions. The compound can undergo hydrolysis to form silanols, which can then condense to form siloxanes. The presence of the hexyl group provides hydrophobic properties, making it useful in surface modification and the formation of hydrophobic coatings. The methoxy groups can be easily substituted with other functional groups, allowing for the customization of the compound for specific applications.
相似化合物的比较
(Dimethoxymethyl)(hexyl)silane can be compared with other similar compounds such as:
Dimethoxydimethylsilane: This compound has two methyl groups instead of a hexyl group, making it less hydrophobic.
Diethoxymethylsilane: This compound has ethoxy groups instead of methoxy groups, which can affect its reactivity and solubility.
Cyclohexyl(dimethoxy)methylsilane: This compound has a cyclohexyl group instead of a hexyl group, providing different steric and electronic properties.
The uniqueness of (Dimethoxymethyl)(hexyl)silane lies in its combination of methoxy, methyl, and hexyl groups, which provide a balance of reactivity, hydrophobicity, and steric properties, making it versatile for various applications.
属性
分子式 |
C9H20O2Si |
|---|---|
分子量 |
188.34 g/mol |
InChI |
InChI=1S/C9H20O2Si/c1-4-5-6-7-8-12-9(10-2)11-3/h9H,4-8H2,1-3H3 |
InChI 键 |
LIHHXADVIWJGCI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si]C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



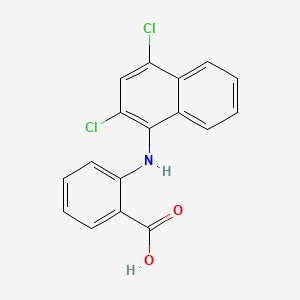
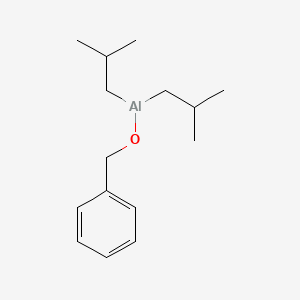
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
